N-Acetyl-D-mannosamine-13C-1

Description

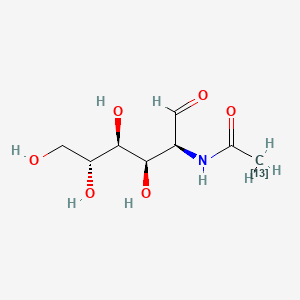

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO6 |

|---|---|

Molecular Weight |

222.20 g/mol |

IUPAC Name |

N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |

InChI |

InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6-,7-,8-/m1/s1/i1+1 |

InChI Key |

MBLBDJOUHNCFQT-PWTHVSMESA-N |

Isomeric SMILES |

[13CH3]C(=O)N[C@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

N-Acetyl-D-mannosamine-13C-1: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Acetyl-D-mannosamine-13C-1 is a stable isotope-labeled monosaccharide that serves as a critical tool in metabolic research and drug development. As an isotopic analogue of N-Acetyl-D-mannosamine (ManNAc), it enables the precise tracing and quantification of ManNAc metabolic pathways, most notably the sialic acid biosynthesis pathway. This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols.

Core Concepts

N-Acetyl-D-mannosamine is a key precursor in the biosynthesis of N-acetylneuraminic acid (NeuAc), the most common form of sialic acid in humans. Sialic acids are terminal monosaccharides on glycoproteins and glycolipids, playing crucial roles in cellular recognition, signaling, and immune responses. The incorporation of a carbon-13 isotope at the first carbon position (C-1) of N-Acetyl-D-mannosamine allows for its differentiation from its naturally abundant 12C counterpart by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This stable, non-radioactive label makes it a safe and effective tracer for in vitro and in vivo studies.

Quantitative Data

The following table summarizes the key quantitative data for N-Acetyl-D-mannosamine and its 13C-1 labeled form.

| Property | N-Acetyl-D-mannosamine | This compound |

| Molecular Formula | C₈H₁₅NO₆[1][2][] | C₇¹³CH₁₅NO₆[4] |

| Molecular Weight | 221.21 g/mol [1][2][][5] | 222.20 g/mol [4] |

| CAS Number | 7772-94-3[2][][5] | Not available |

| Appearance | White to off-white powder or crystalline solid[][5] | Crystalline solid |

| Solubility | Water (50 mg/mL), DMSO (44 mg/mL)[5][6] | Soluble in DMSO[4] |

| Melting Point | 130°C (decomposes)[2][] | Not available |

| Storage Temperature | -20°C[5][7] | -20°C |

Signaling and Metabolic Pathways

Sialic Acid Biosynthesis Pathway

This compound is metabolized through the sialic acid biosynthesis pathway. The key steps are outlined below.

This pathway begins with UDP-N-acetylglucosamine (UDP-GlcNAc), which is converted to ManNAc by the enzyme GNE (UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase).[8][9][10] Exogenously supplied this compound enters this pathway and is phosphorylated by the kinase domain of GNE to form ManNAc-6-phosphate.[8] This is followed by a series of enzymatic reactions catalyzed by N-acetylneuraminic acid-9-phosphate synthase (NANS) and N-acetylneuraminic acid-9-phosphate phosphatase (NANP) to produce Neu5Ac.[10] Subsequently, CMP-sialic acid synthetase (CMAS) activates Neu5Ac to CMP-Neu5Ac, the donor substrate for sialyltransferases, which then transfer the sialic acid onto glycoproteins and glycolipids.[9][10]

Experimental Protocols

Metabolic Labeling of Cellular Glycoproteins

This protocol describes the metabolic incorporation of this compound into cellular glycoproteins for subsequent analysis by mass spectrometry. The principle is analogous to metabolic labeling with azido sugars.[11][12][13]

Materials:

-

This compound

-

Cell culture medium appropriate for the cell line

-

Cell line of interest (e.g., HEK293, CHO)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease inhibitor cocktail

-

Bradford assay reagent

-

SDS-PAGE reagents and equipment

-

In-gel digestion kit (e.g., with trypsin)

-

LC-MS grade solvents (water, acetonitrile, formic acid)

Procedure:

-

Cell Culture and Labeling:

-

Culture cells to approximately 70-80% confluency.

-

Prepare a stock solution of this compound in sterile PBS or culture medium.

-

Supplement the cell culture medium with this compound to a final concentration of 10-100 µM. The optimal concentration should be determined empirically for each cell line.

-

Incubate the cells for 48-72 hours to allow for metabolic incorporation.

-

-

Cell Lysis and Protein Extraction:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer containing a protease inhibitor cocktail.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification and Separation:

-

Determine the protein concentration of the lysate using a Bradford assay.

-

Separate the proteins by SDS-PAGE. Load an equal amount of protein for each sample.

-

-

In-Gel Digestion:

-

Excise the protein bands of interest or the entire lane from the gel.

-

Perform in-gel digestion with trypsin according to the manufacturer's protocol to generate peptides.

-

-

LC-MS/MS Analysis:

-

Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Use a suitable C18 column for peptide separation with a gradient of acetonitrile in 0.1% formic acid.

-

Set the mass spectrometer to acquire data in a data-dependent mode, selecting precursor ions for fragmentation.

-

Analyze the data to identify peptides and determine the incorporation of the 13C label, which will result in a mass shift in the corresponding glycopeptides.

-

Analysis of this compound Incorporation by NMR Spectroscopy

This protocol outlines the general steps for preparing a cell extract for NMR analysis to detect the incorporation of the 13C label into metabolites.

Materials:

-

Labeled cell pellet from the metabolic labeling experiment

-

Methanol, Chloroform, Water (for extraction)

-

Deuterated solvent (e.g., D₂O)

-

NMR tubes

Procedure:

-

Metabolite Extraction:

-

Harvest the labeled cells and wash with PBS.

-

Perform a metabolite extraction, for example, using a methanol-chloroform-water extraction method to separate polar metabolites.

-

Lyophilize the polar extract.

-

-

Sample Preparation for NMR:

-

Reconstitute the lyophilized extract in a known volume of deuterated solvent (e.g., 500 µL of D₂O) containing a known concentration of an internal standard (e.g., DSS).

-

Transfer the solution to an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire 1D ¹H and ¹³C NMR spectra.

-

For more detailed analysis, acquire 2D correlation spectra such as ¹H-¹³C HSQC to resolve overlapping signals and confirm the position of the ¹³C label.

-

-

Data Analysis:

-

Process the NMR spectra using appropriate software.

-

Identify the signals corresponding to N-Acetyl-D-mannosamine and its downstream metabolites.

-

The presence of the ¹³C label at the C-1 position will result in characteristic splitting patterns and chemical shifts in the ¹³C and coupled ¹H spectra, allowing for quantification of incorporation.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a metabolic labeling experiment using a labeled sugar analog, followed by click chemistry for detection and analysis. While this example uses an azido-sugar for click chemistry, the initial metabolic incorporation and subsequent analysis steps are analogous to experiments with this compound, where the detection is by mass spectrometry or NMR.

This workflow starts with incubating cells with a labeled precursor, which is metabolically incorporated into cellular components.[14] For azido-sugars, this is followed by a click chemistry reaction to attach a reporter molecule for detection.[15][16] The cells are then lysed, and the labeled molecules can be enriched and analyzed by methods such as SDS-PAGE, Western blotting, or mass spectrometry.[17] For this compound, the click chemistry and enrichment steps are replaced by direct detection of the 13C-labeled molecules in the cell lysate or purified fractions by mass spectrometry or NMR.

References

- 1. N-Acetyl-D-Mannosamine | C8H15NO6 | CID 439281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Acetyl-D-mannosamine | 7772-94-3 [chemicalbook.com]

- 4. N-Acetyl-D-mannosamine-13C - Immunomart [immunomart.org]

- 5. N-Acetyl-D-mannosamine ≥98 (TLC) N-acetylmannosamine [sigmaaldrich.com]

- 6. selleckchem.com [selleckchem.com]

- 7. goldbio.com [goldbio.com]

- 8. Figure 1. [The biosynthesis of sialic acid...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Sialic acid metabolism and sialyltransferases: natural functions and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sialic Acid [sigmaaldrich.com]

- 11. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Click chemistry-based enrichment strategy for tracing cellular fatty acid metabolism by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jenabioscience.com [jenabioscience.com]

- 17. LC-MS and High-Throughput Data Processing Solutions for Lipid Metabolic Tracing Using Bioorthogonal Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Acetyl-D-mannosamine-13C-1: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-D-mannosamine (ManNAc), a naturally occurring acetylated amino sugar, is a critical precursor in the biosynthesis of sialic acids. Sialic acids are terminal monosaccharides on glycoproteins and glycolipids, playing a pivotal role in numerous biological processes, including cell-cell recognition, signaling, and immune responses. The isotopically labeled form, N-Acetyl-D-mannosamine-13C-1, in which the anomeric carbon (C1) is replaced with a ¹³C isotope, serves as an invaluable tool for researchers. This stable isotope label allows for the precise tracing of ManNAc through metabolic pathways, elucidation of enzyme mechanisms, and quantitative analysis in complex biological samples using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). This technical guide provides a comprehensive overview of the chemical properties, structure, and biological significance of this compound, along with relevant experimental protocols and pathway diagrams.

Chemical Properties and Structure

This compound shares nearly identical chemical properties with its unlabeled counterpart, with the key difference being the increased mass due to the ¹³C isotope. This subtle change is readily detectable by mass spectrometry, making it an excellent tracer.

| Property | Value | Reference |

| Chemical Formula | C₇¹³CH₁₅NO₆ | N/A |

| Molecular Weight | 222.20 g/mol | [1] |

| Appearance | White to off-white powder | N/A |

| Melting Point | 118-121 °C (for unlabeled ManNAc) | [2] |

| Solubility | Soluble in water | N/A |

| Storage | Store at -20°C | N/A |

The structure of N-Acetyl-D-mannosamine consists of a mannose sugar backbone with an acetylamino group at the C2 position. In solution, it exists as a mixture of α and β anomers in pyranose and furanose ring forms, with the pyranose form being predominant. The ¹³C label at the C1 position provides a specific probe for structural and metabolic studies.

Experimental Protocols

Synthesis of N-Acetyl-D-mannosamine

Protocol: Base-Catalyzed Epimerization of N-Acetyl-D-glucosamine

-

Dissolution: Dissolve N-Acetyl-D-glucosamine in water to create a concentrated solution.

-

Base Addition: Add a catalytic amount of a base, such as sodium hydroxide or triethylamine, to the solution. The pH should be maintained in the alkaline range (typically pH > 9).

-

Heating: Heat the reaction mixture to a temperature between 60-80°C.

-

Monitoring: Monitor the progress of the epimerization reaction over several hours using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction will reach an equilibrium mixture of GlcNAc and ManNAc.

-

Neutralization: Once equilibrium is reached, cool the reaction mixture and neutralize it with an acid, such as acetic acid.

-

Purification: The resulting mixture of N-Acetyl-D-glucosamine and N-Acetyl-D-mannosamine can be separated and purified using chromatographic techniques.

Purification by Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a robust method for isolating and purifying N-Acetyl-D-mannosamine from reaction mixtures or biological extracts.

Protocol: Preparative HPLC Purification

-

Column: A reversed-phase C18 column is commonly used for the separation of polar compounds like ManNAc.

-

Mobile Phase: A gradient of water and a polar organic solvent, such as acetonitrile or methanol, is typically employed. The addition of a small amount of a volatile buffer, like ammonium formate, can improve peak shape.

-

Sample Preparation: Dissolve the crude sample in the initial mobile phase and filter it to remove any particulate matter.

-

Injection and Elution: Inject the prepared sample onto the column and elute using the established gradient.

-

Fraction Collection: Collect fractions corresponding to the N-Acetyl-D-mannosamine peak, as determined by a detector (e.g., refractive index or UV detector if the compound has a chromophore).

-

Solvent Removal: Combine the collected fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and purity assessment of this compound. The ¹³C label at the C1 position will give a distinct and enhanced signal in the ¹³C NMR spectrum.

¹³C NMR Spectral Data for Unlabeled N-Acetyl-D-mannosamine (in D₂O): [3]

| Carbon Atom | Chemical Shift (ppm) |

| C1 | 95.825 |

| C2 | 56.782 |

| C3 | 74.753 |

| C4 | 69.462 |

| C5 | 79.04 |

| C6 | 63.076 |

| C=O | 178.428 |

| CH₃ | 24.747 |

Note: The chemical shift of the ¹³C-labeled C1 in this compound will be the most prominent signal in the spectrum and may show coupling to adjacent protons.

Protocol: NMR Analysis

-

Sample Preparation: Dissolve a few milligrams of the purified compound in a deuterated solvent, such as deuterium oxide (D₂O).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

-

Data Processing and Analysis: Process the acquired data (Fourier transformation, phasing, and baseline correction) and analyze the chemical shifts, coupling constants, and integration to confirm the structure and assess purity.

Analysis by Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its isotopic enrichment and structural integrity. The presence of the ¹³C isotope results in a mass shift of +1 Da compared to the unlabeled compound.[1]

Protocol: Mass Spectrometry Analysis

-

Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like ManNAc.

-

Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is used to accurately determine the mass of the molecular ion.

-

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion and analyze the resulting fragment ions to confirm the structure.

Biological Significance and Signaling Pathway

N-Acetyl-D-mannosamine is the committed precursor in the sialic acid biosynthesis pathway.[2] This pathway is crucial for the generation of sialylated glycoconjugates, which are involved in a wide array of biological functions. The use of this compound allows for the detailed investigation of this pathway's kinetics and regulation.

The biosynthesis of sialic acid begins with the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to ManNAc, a rate-limiting step catalyzed by the bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE). ManNAc is then phosphorylated to ManNAc-6-phosphate by the kinase domain of GNE. Subsequently, ManNAc-6-phosphate is condensed with phosphoenolpyruvate (PEP) to form N-acetylneuraminic acid 9-phosphate (Neu5Ac-9-P), which is then dephosphorylated to yield N-acetylneuraminic acid (Neu5Ac), the most common sialic acid.

Caption: Sialic Acid Biosynthesis Pathway.

Experimental Workflow for Metabolic Labeling

This compound is an excellent tool for metabolic labeling studies to track the incorporation of ManNAc into sialylated glycoconjugates.

Caption: Experimental Workflow for Metabolic Labeling.

Conclusion

This compound is a powerful and indispensable tool for researchers in glycobiology, drug development, and related fields. Its ability to act as a metabolic tracer provides unparalleled insights into the dynamics of sialic acid biosynthesis and the function of sialylated molecules. The detailed chemical properties, structural information, and experimental protocols provided in this guide serve as a valuable resource for scientists seeking to utilize this isotopically labeled compound in their research endeavors. The continued application of such tools will undoubtedly lead to a deeper understanding of the vital roles of sialic acids in health and disease.

References

An In-depth Technical Guide to the Synthesis and Purification of N-Acetyl-D-mannosamine-13C-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible and scalable method for the synthesis and purification of N-Acetyl-D-mannosamine-13C-1. This isotopically labeled sugar is a valuable tool for various research applications, including metabolic flux analysis, as a tracer in drug development, and in structural biology studies. The synthetic strategy is a two-step process commencing with the N-acetylation of the commercially available D-glucosamine-1-13C, followed by a base-catalyzed epimerization to yield the desired this compound. The purification is achieved through a selective crystallization process.

Synthesis of this compound

The overall synthetic pathway involves two key transformations: the N-acetylation of D-glucosamine-1-13C and the subsequent epimerization at the C-2 position to yield this compound.

Caption: Synthetic workflow for this compound.

Experimental Protocol: N-acetylation of D-glucosamine-1-13C

This protocol is adapted from established methods for the N-acetylation of glucosamine.

-

Materials:

-

D-glucosamine-1-13C hydrochloride

-

Methanol

-

Sodium methoxide

-

Acetic anhydride

-

Diethyl ether

-

-

Procedure:

-

Suspend D-glucosamine-1-13C hydrochloride in methanol.

-

Add a stoichiometric equivalent of sodium methoxide in methanol to neutralize the hydrochloride salt, precipitating sodium chloride.

-

Filter the mixture to remove the sodium chloride, yielding a methanolic solution of D-glucosamine-1-13C.

-

To the filtrate, add 1.5 to 2.0 equivalents of acetic anhydride dropwise while maintaining the temperature at or below room temperature.

-

Stir the reaction mixture for 1-2 hours. The product, N-Acetyl-D-glucosamine-1-13C, will begin to crystallize.

-

Complete the crystallization by cooling the mixture in an ice bath or refrigerating overnight.

-

Collect the crystalline product by filtration, wash with cold methanol and then diethyl ether.

-

Dry the product under vacuum. The crude N-Acetyl-D-glucosamine-1-13C is typically of sufficient purity for the subsequent epimerization step.

-

Experimental Protocol: Base-Catalyzed Epimerization

This protocol is based on the method described in U.S. Patent US20090131654A1 for the synthesis of the unlabeled compound.[1]

-

Materials:

-

N-Acetyl-D-glucosamine-1-13C

-

Deionized water

-

Triethylamine

-

Acetic acid

-

-

Procedure:

-

In a suitable reactor, suspend N-Acetyl-D-glucosamine-1-13C in deionized water (approximately 1.6 volumes relative to the sugar).

-

Add a catalytic amount of triethylamine (e.g., 2.3 mol% relative to the starting material).[1]

-

Heat the reaction mixture to 60 ± 2°C and maintain this temperature for approximately two hours.[1] The progress of the epimerization can be monitored by HPLC until an equilibrium mixture of N-Acetyl-D-glucosamine-1-13C and N-Acetyl-D-mannosamine-1-13C is achieved (typically around an 80:20 to 75:25 ratio).

-

After the desired equilibrium is reached, cool the reaction mixture and neutralize the triethylamine by adding a stoichiometric amount of acetic acid.[1]

-

Purification of this compound

The purification strategy relies on the differential solubility of N-Acetyl-D-glucosamine and N-Acetyl-D-mannosamine to selectively crystallize each component from the reaction mixture.

Caption: Purification workflow for this compound.

Experimental Protocol: Selective Crystallization

This protocol is also adapted from U.S. Patent US20090131654A1.[1]

-

Step 1: Crystallization of Unreacted N-Acetyl-D-glucosamine-1-13C

-

Take the neutralized reaction mixture from the epimerization step and concentrate it under vacuum at a temperature below 60°C.

-

Slowly cool the concentrated mixture to 20 ± 2°C.

-

A thick precipitate of unreacted N-Acetyl-D-glucosamine-1-13C will form.

-

Recover the solid by filtration. This recovered starting material can be recycled in subsequent batches.

-

-

Step 2: Crystallization of N-Acetyl-D-mannosamine-1-13C

-

The filtrate, which is now enriched with N-Acetyl-D-mannosamine-1-13C, is suspended in a mixture of n-propanol and water (e.g., a volume ratio between 80:20 and 90:10).[1]

-

The mixture may be warmed to ensure dissolution and then filtered to remove any insoluble impurities.

-

Cool the solution to a temperature between 18 and 22°C.

-

Seed the solution with a small quantity (0.5% to 5% by weight) of crystalline N-Acetyl-D-mannosamine monohydrate.[1]

-

Allow the crystallization to proceed for 0.5 to 2 hours.

-

Collect the crystalline N-Acetyl-D-mannosamine-1-13C monohydrate by filtration.

-

Wash the crystals with a cold solvent such as n-propanol and dry under vacuum.

-

Quantitative Data

The following table summarizes representative quantitative data based on the synthesis of the unlabeled N-Acetyl-D-mannosamine as described in the reference literature. Similar yields and purity are expected for the synthesis of the 13C-labeled analogue.

| Parameter | Value | Reference |

| Starting Material | N-Acetyl-D-glucosamine | [1] |

| Epimerization Equilibrium (GlcNAc:ManNAc) | ~80:20 | [1] |

| Yield of Crystalline ManNAc Monohydrate | >70% (relative to ManNAc in the mixture) | [1] |

| Purity of Final Product | >98% | [1] |

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of anomers. The spectrum should be compared with that of an authentic unlabeled standard to confirm the overall structure.

-

¹³C NMR: The carbon NMR spectrum will provide definitive evidence of the successful synthesis. A significantly enhanced signal will be observed for the C-1 carbon due to the 13C enrichment. The chemical shift of the C-1 carbon in unlabeled N-Acetyl-D-mannosamine is reported to be approximately 93.47 ppm (in DMSO-d6) and 95.83 ppm (in D2O).[1] The presence of a strong signal in this region will confirm the position of the isotopic label.

-

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final product and to quantify any residual N-Acetyl-D-glucosamine-1-13C.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the incorporation of the 13C isotope by showing the expected molecular ion peak corresponding to the mass of this compound.

-

Melting Point and Optical Rotation: These physical properties should be measured and compared to the values of the unlabeled compound to ensure the correct stereochemistry and crystalline form.

References

An In-depth Technical Guide to N-Acetyl-D-mannosamine-13C-1 as a Metabolic Tracer

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation associated with the use of N-Acetyl-D-mannosamine-13C-1 (¹³C-ManNAc) as a metabolic tracer for studying the sialic acid biosynthesis pathway.

Introduction: The Role of Sialic Acid and Metabolic Tracing

Sialic acids are a family of nine-carbon backbone monosaccharides that typically occupy the terminal positions of glycan chains on glycoproteins and glycolipids. The most common form in humans is N-acetylneuraminic acid (Neu5Ac). These terminal sugars play critical roles in a vast array of biological processes, including cell-cell communication, immune responses, and pathogen recognition.[1][2] Dysregulation of sialic acid biosynthesis is implicated in several diseases, such as congenital disorders of glycosylation (e.g., GNE myopathy) and various cancers, making the sialic acid pathway a key target for therapeutic intervention.[1][3][4]

Metabolic flux analysis using stable isotope tracers is a powerful technique for quantitatively assessing the activity of metabolic pathways in living systems.[5][6] By introducing a substrate labeled with a stable isotope, such as Carbon-13 (¹³C), researchers can trace the path of the labeled atoms through a metabolic network. N-Acetyl-D-mannosamine (ManNAc) is the first committed precursor in the biosynthesis of sialic acids.[1][7] Therefore, introducing ¹³C-labeled ManNAc, specifically this compound, allows for the precise tracking and quantification of the flux through the sialic acid biosynthesis pathway. This technique provides invaluable insights into the dynamics of sialylation in both healthy and diseased states.[8][9]

The Sialic Acid Biosynthesis Pathway

The biosynthesis of Neu5Ac is a multi-step enzymatic process that primarily occurs in the cytoplasm and nucleus of the cell.[7][10]

-

Initiation: The pathway begins with UDP-N-acetylglucosamine (UDP-GlcNAc), which is converted to ManNAc by the bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE). This epimerase activity is the rate-limiting step in the pathway.[7]

-

Phosphorylation: The kinase domain of GNE then phosphorylates ManNAc to form ManNAc-6-phosphate.[1][10]

-

Condensation: N-acetylneuraminate synthase (NANS) catalyzes the condensation of ManNAc-6-phosphate with phosphoenolpyruvate (PEP) to produce N-acetylneuraminic acid-9-phosphate (Neu5Ac-9-P).[10]

-

Dephosphorylation: A phosphatase (NANP) removes the phosphate group from Neu5Ac-9-P to yield Neu5Ac.[10]

-

Activation: In the nucleus, Neu5Ac is activated by CMP-sialic acid synthetase (CMAS) to form CMP-Neu5Ac, the high-energy donor substrate for sialyltransferases.[4][7]

-

Sialylation: Finally, in the Golgi apparatus, sialyltransferases transfer the activated sialic acid (Neu5Ac) from CMP-Neu5Ac to the terminal positions of glycan chains on nascent glycoproteins and glycolipids.[7]

When exogenous ¹³C-ManNAc is supplied to cells, it is readily taken up and enters the pathway at the phosphorylation step, bypassing the initial rate-limiting epimerization.[11] The ¹³C label is thus incorporated into the resulting Neu5Ac and all subsequent sialoglycans.

Experimental Protocols and Methodologies

A typical metabolic labeling experiment involves cell culture, tracer administration, isolation of glycans, and analysis by mass spectrometry or NMR.

General Experimental Workflow

The following diagram outlines the key steps in a ¹³C-ManNAc metabolic tracing experiment.

Detailed Methodologies

A. Cell Culture and Metabolic Labeling:

-

Cell Seeding: Plate cells (e.g., Jurkat, LNCaP, HEK293) at an appropriate density to ensure they are in the logarithmic growth phase during the labeling period.[12][13]

-

Tracer Preparation: Prepare a sterile stock solution of this compound in culture medium or a suitable solvent like DMSO.

-

Incubation: Replace the standard culture medium with medium supplemented with ¹³C-ManNAc. The optimal concentration can vary between cell lines but typically ranges from 20 µM to 1 mM.[13][14] Incubation times can range from 24 to 72 hours, depending on the cell doubling time and the desired level of incorporation.[12]

B. Isolation and Release of Sialic Acids:

-

Harvesting: After incubation, harvest the cells, wash with PBS to remove residual tracer, and lyse them.

-

Glycoprotein Isolation: Isolate total glycoproteins from the cell lysate using methods such as affinity chromatography or protein precipitation.

-

Hydrolysis: Release sialic acids from the glycoconjugates by treating the sample with mild acid (e.g., 2 M acetic acid at 80°C for 2 hours).[15] This step must be carefully controlled to avoid degradation of the released sialic acids.

C. Sample Preparation and Analysis:

-

For Mass Spectrometry (MS):

-

Derivatization (Optional but Recommended): To stabilize the labile sialic acid and improve ionization efficiency for MS analysis, derivatization is often performed. A common method is amidation with p-toluidine in the presence of EDC.[16][17] This stabilizes the carboxyl group.

-

Analysis: Analyze the derivatized sialic acids using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS.[16] The incorporation of ¹³C-1 will result in a mass shift of +1 Da compared to the unlabeled (¹²C) sialic acid.

-

-

For Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purification: The released sialic acids must be highly purified.

-

Analysis: Use ¹³C-NMR or 2D heteronuclear experiments (e.g., HSQC) to detect the ¹³C signal.[18][19][20] NMR provides the unique advantage of confirming the specific position of the ¹³C label within the molecule, but it is less sensitive than MS.[20]

-

Data Presentation and Interpretation

Calculation of Labeling Efficiency

The percentage of ¹³C-labeled sialic acid can be calculated from the MS data by comparing the peak areas of the labeled (M+1) and unlabeled (M) species:

-

% Labeled Neu5Ac = [Area(M+1) / (Area(M) + Area(M+1))] x 100

This value represents the proportion of the sialic acid pool that has been newly synthesized from the exogenous ¹³C-ManNAc tracer during the experimental period, providing a direct measure of pathway flux.

Example Quantitative Data

The following table summarizes hypothetical data from a study comparing sialic acid flux in different cell lines under various conditions.

| Cell Line | Condition | ¹³C-ManNAc Conc. (µM) | Incubation Time (h) | % ¹³C-Neu5Ac Incorporation (Mean ± SD) |

| Jurkat | Control | 50 | 72 | 65.4 ± 4.2 |

| Jurkat | Drug X Treated | 50 | 72 | 32.1 ± 3.5 |

| LNCaP | Control | 50 | 72 | 78.2 ± 5.1 |

| LNCaP | GNE Knockdown | 50 | 72 | 85.9 ± 4.8 |

| HEK293-WT | Control | 1000 (1 mM) | 48 | 61.0 ± 6.3 |

| HEK293-GNE-deficient | Control | 1000 (1 mM) | 48 | 90.2 ± 7.1 |

Data are hypothetical, compiled for illustrative purposes based on trends observed in the literature.[12][13]

Interpretation of Data:

-

Drug Efficacy: The decrease in ¹³C incorporation in Jurkat cells treated with "Drug X" suggests that the drug inhibits the sialic acid biosynthesis pathway downstream of ManNAc phosphorylation.

-

Genetic Perturbation: The higher incorporation in GNE knockdown/deficient cells demonstrates the effective bypass of the compromised endogenous ManNAc production by the exogenous tracer. This is a key principle in evaluating therapies for GNE myopathy.[13]

-

Cell-Type Differences: The variation in incorporation between Jurkat and LNCaP cells under control conditions indicates differences in their basal metabolic flux through the sialic acid pathway.[12]

Applications in Research and Drug Development

The use of ¹³C-ManNAc as a metabolic tracer has significant applications:

-

Disease Pathophysiology: It allows for the quantification of altered sialic acid metabolism in cancer cells, which often exhibit hypersialylation, and in genetic disorders like GNE myopathy, which is characterized by hyposialylation.[3][21]

-

Therapeutic Development: This technique is invaluable for assessing the efficacy of drugs designed to modulate the sialic acid pathway. For instance, it can confirm that ManNAc-based therapies for GNE myopathy successfully restore sialic acid production.[3][13]

-

Biomarker Discovery: By identifying glycoproteins with altered sialylation rates, this method can aid in the discovery of novel disease biomarkers.[12]

-

Fundamental Biology: It provides a robust tool to study the regulation and dynamics of glycosylation in response to various cellular stimuli.

Conclusion

This compound is a powerful and precise metabolic tracer for investigating the sialic acid biosynthesis pathway. By enabling the direct measurement of metabolic flux, it provides critical quantitative data for understanding the role of sialylation in health and disease. The methodologies outlined in this guide, from experimental design to data analysis, offer a framework for researchers and drug developers to effectively utilize this tool to advance our knowledge of glycobiology and develop novel therapeutic strategies.

References

- 1. What is N-acetyl-D-mannosamine used for? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Safety, pharmacokinetics and sialic acid production after oral administration of N-acetylmannosamine (ManNAc) to subjects with GNE myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 11. Real-time monitoring of the sialic acid biosynthesis pathway by NMR - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06986E [pubs.rsc.org]

- 12. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 13. article.imrpress.com [article.imrpress.com]

- 14. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantifying the Efficiency of N-Phenyl-D-mannosamine to Metabolically Engineer Sialic Acid on Cancer Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mass Spectrometric Analysis of Sialylated Glycans Using Solid Phase Labeling of Sialc Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sialic acid derivatization for glycan analysis by mass spectrometry [jstage.jst.go.jp]

- 18. 13C-Sialic Acid Labeling of Glycans on Glycoproteins Using ST6Gal-I - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 13C-sialic acid labeling of glycans on glycoproteins using ST6Gal-I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Metabolic mechanisms of a drug revealed by distortion-free 13C tracer analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. web.stanford.edu [web.stanford.edu]

The Metabolic Journey of N-Acetyl-D-mannosamine-13C-1: A Technical Guide to its Mechanism of Action in Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-D-mannosamine (ManNAc) is a critical monosaccharide that serves as a committed precursor in the biosynthesis of sialic acids, terminal monosaccharides on glycoproteins and glycolipids that play pivotal roles in numerous biological processes. The stable isotope-labeled analogue, N-Acetyl-D-mannosamine-13C-1 (¹³C₁-ManNAc), has emerged as an invaluable tool for elucidating the metabolic flux and kinetics of the sialic acid biosynthetic pathway. This technical guide provides an in-depth exploration of the mechanism of action of ¹³C₁-ManNAc, detailing its journey through key metabolic pathways, presenting quantitative data from tracer studies, and outlining the experimental protocols necessary to conduct such investigations.

The Sialic Acid Biosynthetic Pathway: The Core Mechanism

The primary mechanism of action of N-Acetyl-D-mannosamine is its direct participation in the sialic acid biosynthetic pathway. Sialic acids, with N-acetylneuraminic acid (Neu5Ac) being the most common form in humans, are crucial for a wide range of cellular functions, including cell-cell recognition, immune responses, and signaling.[1][2] The biosynthesis of sialic acid is a multi-step enzymatic process primarily occurring in the cytoplasm and nucleus.

The journey of ManNAc begins with its phosphorylation by the enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE), a bifunctional enzyme that also catalyzes the preceding step in the de novo pathway.[3][4] This phosphorylation results in the formation of N-acetylmannosamine-6-phosphate (ManNAc-6-P). Subsequently, ManNAc-6-P is condensed with phosphoenolpyruvate (PEP) by N-acetylneuraminic acid phosphate synthase (NANS) to yield N-acetylneuraminic acid-9-phosphate (Neu5Ac-9-P). This is then dephosphorylated by N-acetylneuraminic acid phosphatase (NANP) to form free Neu5Ac in the cytoplasm.

For its incorporation into glycoconjugates, Neu5Ac is transported into the nucleus and activated to CMP-N-acetylneuraminic acid (CMP-Neu5Ac) by CMP-sialic acid synthetase (CMAS).[3] CMP-Neu5Ac is then transported back to the Golgi apparatus, where it serves as the donor substrate for sialyltransferases, enzymes that attach sialic acid residues to the terminal positions of glycan chains on proteins and lipids.

The administration of exogenous ¹³C₁-ManNAc allows for the tracing of this pathway. The ¹³C label at the C1 position of the mannosamine backbone is retained throughout these enzymatic conversions, enabling its detection in downstream metabolites and sialylated glycoconjugates. This provides a powerful method to quantify the rate of sialic acid biosynthesis and incorporation.

Visualizing the Metabolic Pathway

The following diagram illustrates the central role of N-Acetyl-D-mannosamine in the sialic acid biosynthetic pathway.

References

Methodological & Application

Application Notes and Protocols: N-Acetyl-D-mannosamine-13C-1 Metabolic Flux Analysis

Audience: Researchers, scientists, and drug development professionals.

Abstract: Sialylation, the process of adding sialic acids to glycoproteins and glycolipids, is a critical post-translational modification that influences a vast range of biological processes, including cell-cell recognition, immune responses, and disease progression. Dysregulation in sialic acid biosynthesis is a hallmark of various pathologies, notably cancer.[1] Metabolic Flux Analysis (MFA) using stable isotopes provides a powerful quantitative framework to investigate the dynamics of these pathways.[2] This document provides a detailed protocol for conducting 13C Metabolic Flux Analysis (¹³C-MFA) using N-Acetyl-D-mannosamine-13C-1 (¹³C-ManNAc) as a metabolic tracer to probe the sialic acid biosynthesis pathway. ManNAc is a key precursor in this pathway, and by tracing the incorporation of the ¹³C label, researchers can accurately quantify the flux and gain insights into cellular metabolic reprogramming.[3][4]

Principle of the Method

The core of this method involves introducing a stable isotope-labeled precursor, ¹³C-ManNAc, into a biological system (e.g., cell culture).[5] Cellular enzymes process the labeled ManNAc through the sialic acid biosynthesis pathway, incorporating the ¹³C atom into N-acetylneuraminic acid (Neu5Ac) and subsequently into complex sialoglycoconjugates.[3] By harvesting metabolites at specific time points and analyzing the isotopic enrichment using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, one can determine the rate of synthesis and turnover of sialic acids.[6][7] This quantitative data allows for the calculation of metabolic flux, providing a dynamic view of pathway activity under various experimental conditions.[2]

Sialic Acid Biosynthesis Pathway

The following diagram illustrates the key steps in the mammalian sialic acid biosynthesis pathway, starting from the entry point of N-Acetyl-D-mannosamine (ManNAc). The ¹³C label from ¹³C-ManNAc is traced through its conversion to the final activated sugar nucleotide, CMP-Neu5Ac, which serves as the donor for sialyltransferases.

Caption: Sialic acid biosynthesis pathway highlighting the incorporation of ¹³C-ManNAc.

Experimental Workflow

The overall workflow for a ¹³C-ManNAc metabolic flux experiment is outlined below. It encompasses cell culture, stable isotope labeling, sample processing, analytical measurement, and computational data analysis.

Caption: General experimental workflow for ¹³C-ManNAc metabolic flux analysis.

Experimental Protocols

-

Cell Seeding: Plate cells of interest (e.g., HEK293, LNCaP, or other cancer cell lines) at a density that allows them to reach 70-80% confluency and be in the exponential growth phase at the time of labeling.

-

Preparation of Labeling Medium: Prepare the cell culture medium by supplementing it with a known concentration of this compound. A typical starting concentration is 50 µM, but this may need optimization depending on the cell line.[8]

-

Metabolic Labeling:

-

Aspirate the standard culture medium from the cells.

-

Gently wash the cells once with pre-warmed, serum-free medium or PBS.

-

Add the prepared ¹³C-ManNAc labeling medium to the cells.

-

Incubate the cells for a defined period (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO₂).[8] A time-course experiment is recommended to determine the kinetics of label incorporation.

-

-

Cell Harvesting:

-

Place the culture dish on ice and aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) and collect the lysate.

-

-

Protein Precipitation (for Glycoproteins):

-

Add four volumes of ice-cold acetone to the cell lysate.

-

Incubate at -20°C for at least 2 hours to precipitate proteins.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Discard the supernatant.

-

Wash the protein pellet with 90% cold acetone and air dry.

-

-

Sialic Acid Release:

-

Acid Hydrolysis: Resuspend the protein pellet in 2 M acetic acid. Incubate at 80°C for 3 hours to release sialic acids.

-

Enzymatic Hydrolysis (Alternative): For a gentler release, use a neuraminidase enzyme capable of cleaving α-2,3, α-2,6, and α-2,8 linked sialic acids. Follow the manufacturer's protocol.[9] A typical reaction involves incubating 30-40 µg of glycoprotein with 50 units of neuraminidase for 24 hours at 37°C.[9]

-

-

Purification:

-

Centrifuge the hydrolyzed sample to pellet debris.

-

Collect the supernatant containing the released sialic acids.

-

Purify the sialic acids using a C18 solid-phase extraction (SPE) cartridge to remove salts and other contaminants.

-

-

Sample Preparation: The purified sialic acid fraction is dried under vacuum. For improved detection and to prevent loss during analysis, derivatization is often recommended.[10]

-

Instrumentation: Analysis is typically performed using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). High-resolution instruments like Orbitrap or TOF analyzers are preferred for accurate mass measurements.

-

LC-MS Method:

-

Column: A porous graphitic carbon (PGC) column is often used for excellent separation of monosaccharides.

-

Mobile Phase: A gradient of acetonitrile in water with a modifier like ammonium formate.

-

MS Detection: Operate the mass spectrometer in negative ion mode. Use Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) to monitor the mass transitions for unlabeled (M+0) and labeled (M+1) Neu5Ac.

-

-

Data Acquisition: Collect data across the entire chromatographic peak for both labeled and unlabeled sialic acid.

-

Isotopic Enrichment Calculation: Integrate the peak areas for the M+0 and M+1 isotopologues of Neu5Ac. The fractional enrichment (FE) is calculated as:

-

FE = [Area(M+1)] / ([Area(M+0)] + [Area(M+1)])

-

-

Correction for Natural Abundance: Correct the measured enrichment for the natural abundance of ¹³C in the molecule.

-

Flux Calculation: The rate of sialic acid synthesis (flux) can be determined by modeling the incorporation of the ¹³C label over time. This can range from simple linear regression of initial incorporation rates to more complex computational models using software packages designed for ¹³C-MFA.[2][11] The flux (V) can be estimated from the rate of change of fractional enrichment (dFE/dt) and the total pool size of sialic acid ([SA]):

-

V ≈ (dFE/dt) * [SA] at early time points.

-

Data Presentation: Quantifying Metabolic Labeling

The efficiency of metabolic labeling can vary significantly between different cell types. The following table, adapted from studies on metabolic labeling, illustrates how quantitative data on labeling efficiency can be presented.[8] It shows the percentage of total cellular sialic acid that has been replaced by the labeled analogue after a 72-hour incubation period.

| Cell Line | Cancer Type | Labeled Sialic Acid Incorporation (%) |

| LNCaP | Prostate Cancer | 78% |

| PC-3 | Prostate Cancer | 65% |

| Jurkat | T-cell Leukemia | 71% |

| Ramos | B-cell Lymphoma | 58% |

| HeLa | Cervical Cancer | 62% |

| HEK293 | Human Embryonic Kidney | 75% |

| Note: Data is representative and adapted from established metabolic labeling efficiency studies to illustrate data presentation format. Actual incorporation rates will vary based on experimental conditions and the specific labeled compound used.[8] |

Troubleshooting

-

Low Label Incorporation:

-

Cause: Insufficient incubation time, low concentration of ¹³C-ManNAc, or slow metabolic activity in the chosen cell line.

-

Solution: Perform a time-course (e.g., 24, 48, 72 hours) and dose-response (e.g., 10 µM, 50 µM, 100 µM) experiment to optimize labeling conditions. Ensure cells are healthy and in the exponential growth phase.

-

-

High Background Signal in MS:

-

Cause: Incomplete purification of sialic acids; contamination from salts or lysis buffer components.

-

Solution: Optimize the SPE cleanup step. Ensure high-purity solvents are used for LC-MS.

-

-

Loss of Sialic Acid during Sample Prep:

-

Cause: Sialic acids are labile and can be lost during harsh hydrolysis or ionization in the mass spectrometer.[12][13]

-

Solution: Use milder hydrolysis conditions (e.g., enzymatic release or 2M acetic acid instead of stronger acids). Consider chemical derivatization to stabilize the carboxyl group before MS analysis.[10]

-

References

- 1. researchgate.net [researchgate.net]

- 2. d-nb.info [d-nb.info]

- 3. What is N-acetyl-D-mannosamine used for? [synapse.patsnap.com]

- 4. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]

- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 6. Real-time monitoring of the sialic acid biosynthesis pathway by NMR - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06986E [pubs.rsc.org]

- 7. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 13C-Sialic Acid Labeling of Glycans on Glycoproteins Using ST6Gal-I - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sialic acid derivatization for glycan analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mass Spectrometric Analysis of Sialylated Glycans Using Solid Phase Labeling of Sialc Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mass Spectrometry of Glycans [sigmaaldrich.com]

Application Notes and Protocols for Mass Spectrometry Analysis of Glycoproteins Labeled with N-Acetyl-D-mannosamine-13C-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for the quantitative analysis of biomolecules by mass spectrometry. N-Acetyl-D-mannosamine (ManNAc) is a key precursor in the biosynthesis of sialic acids, which are terminal monosaccharides on many glycoproteins and glycolipids. Metabolic labeling of cells with N-Acetyl-D-mannosamine-13C-1 (¹³C-ManNAc) allows for the incorporation of a stable isotope into the sialic acid biosynthetic pathway. This enables the differentiation and relative quantification of sialylated glycans in various biological samples, providing valuable insights into glycosylation dynamics in health and disease. These insights are critical in drug development, biomarker discovery, and the fundamental understanding of cellular processes.

This document provides detailed application notes and protocols for the sample preparation and mass spectrometric analysis of glycoproteins and glycans from cells metabolically labeled with ¹³C-ManNAc.

Signaling Pathway: Sialic Acid Biosynthesis

The diagram below illustrates the metabolic pathway where N-Acetyl-D-mannosamine is converted to sialic acid and incorporated into glycoproteins.

Caption: Metabolic pathway of this compound incorporation into glycoproteins.

Experimental Workflow for Sample Preparation and Analysis

The following diagram outlines the major steps from cell culture to mass spectrometry analysis.

Protocol for the 13C Labeling of Glycoproteins with N-Acetyl-D-mannosamine (ManNAc-¹³C-1)

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope labeling is a powerful technique for the quantitative analysis of glycoproteins, enabling researchers to trace the metabolic fate of precursors into final glycoprotein structures. This document provides a detailed protocol for the metabolic labeling of sialoglycoproteins using N-acetyl-D-mannosamine with a carbon-13 isotope at the first position (ManNAc-¹³C-1). ManNAc is a natural precursor in the sialic acid biosynthetic pathway.[1] By providing cells with ¹³C-labeled ManNAc, glycoproteins become selectively labeled at their terminal sialic acid residues, facilitating their detection and quantification by mass spectrometry. This method is particularly valuable in drug development for understanding the biosynthesis of therapeutic glycoproteins and for biomarker discovery.[2]

Metabolic Pathway of ManNAc Incorporation

N-acetylmannosamine (ManNAc) is a key intermediate in the biosynthesis of sialic acids. The exogenous ManNAc-¹³C-1 is transported into the cell and enters the sialic acid biosynthetic pathway. It is first phosphorylated to ManNAc-6-phosphate, which is then condensed with phosphoenolpyruvate to form sialic acid-9-phosphate. After dephosphorylation, the resulting ¹³C-labeled sialic acid is activated to CMP-sialic acid in the nucleus.[3] This activated sugar is then transferred to the terminal positions of glycan chains on glycoproteins in the Golgi apparatus by sialyltransferases.[4][5][6]

Caption: Metabolic pathway for the incorporation of ManNAc-¹³C-1 into sialoglycoproteins.

Experimental Protocol: Metabolic Labeling of Glycoproteins in Cell Culture

This protocol describes the metabolic labeling of glycoproteins in a mammalian cell line (e.g., HEK293, CHO) using ManNAc-¹³C-1.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

ManNAc-¹³C-1 (sterile solution or powder)

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell scrapers

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Microcentrifuge tubes

Procedure:

-

Cell Culture:

-

Culture the chosen mammalian cell line in complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.

-

Grow cells to approximately 70-80% confluency.

-

-

Preparation of Labeling Medium:

-

Prepare the labeling medium by supplementing the complete culture medium with ManNAc-¹³C-1. The final concentration of ManNAc-¹³C-1 can range from 20 µM to 100 µM, depending on the cell line and desired labeling efficiency. A titration experiment is recommended to determine the optimal concentration.

-

-

Metabolic Labeling:

-

Aspirate the old medium from the cells.

-

Wash the cells once with sterile PBS.

-

Add the prepared labeling medium to the cells.

-

Incubate the cells for 24 to 72 hours to allow for the metabolic incorporation of the labeled precursor. The incubation time can be optimized for the specific experimental goals.

-

-

Cell Harvesting and Lysis:

-

After the incubation period, aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer with protease inhibitors to the cells.

-

Incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

Downstream Analysis Workflow

Following the labeling and extraction of glycoproteins, a series of analytical steps are required to identify and quantify the ¹³C incorporation.

Caption: General workflow for the analysis of ¹³C-labeled glycoproteins.

Detailed Methodologies for Downstream Analysis:

-

Glycoprotein Enrichment (Optional but Recommended):

-

To increase the sensitivity of detection, it is often beneficial to enrich for glycoproteins from the total cell lysate. Lectin affinity chromatography is a common method for this purpose.

-

-

Proteolytic Digestion:

-

The protein extract is subjected to in-solution or in-gel digestion with a protease, typically trypsin, to generate peptides.

-

-

Glycan Release:

-

N-linked glycans can be released from the glycopeptides using enzymes such as PNGase F.

-

-

LC-MS/MS Analysis:

-

The resulting peptides and/or released glycans are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer is set to detect the mass shift corresponding to the ¹³C incorporation.

-

-

Data Analysis:

-

The acquired mass spectrometry data is analyzed to identify the labeled glycoproteins and to quantify the extent of ¹³C incorporation. This is typically done by comparing the isotopic peak intensities of the labeled and unlabeled forms of the same glycan or glycopeptide.

-

Data Presentation

The quantitative data from the mass spectrometry analysis can be summarized in tables to facilitate comparison between different experimental conditions.

Table 1: Relative Quantification of ¹³C-Sialic Acid Incorporation in a Target Glycoprotein

| Sample Condition | Unlabeled Sialic Acid (Peak Area) | ¹³C-Labeled Sialic Acid (Peak Area) | % ¹³C Incorporation |

| Control (Unlabeled) | 1,250,000 | 0 | 0% |

| 24h Labeling | 630,000 | 620,000 | 49.6% |

| 48h Labeling | 310,000 | 940,000 | 75.2% |

| 72h Labeling | 150,000 | 1,100,000 | 88.0% |

Table 2: Identification of ¹³C-Labeled Sialoglycoproteins

| Protein ID | Gene Name | Peptide Sequence with Glycosylation Site | Mass Shift Observed (Da) |

| P01857 | IGKC | T(N)ISSEDESY... | +1.00335 |

| P02768 | ALB | LQE(N)VLT... | +1.00335 |

| Q9Y6R7 | CD59 | GGT(N)LTS... | +1.00335 |

Note: The mass shift of +1.00335 Da corresponds to the incorporation of one ¹³C atom.

Conclusion

The metabolic labeling of glycoproteins with ManNAc-¹³C-1 is a robust method for studying the dynamics of sialylation in a cellular context. The provided protocol and workflow offer a comprehensive guide for researchers to implement this technique in their studies. The ability to quantitatively track the incorporation of sialic acid precursors is invaluable for understanding glycoprotein function in health and disease, as well as for the development and quality control of therapeutic glycoproteins.

References

- 1. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]

- 2. 13C-Sialic Acid Labeling of Glycans on Glycoproteins Using ST6Gal-I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Figure 1. [The biosynthesis of sialic acid...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Sialylation Pathway [horizondiscovery.com]

Application Notes and Protocols for Quantifying Sialylation Rates with N-Acetyl-D-mannosamine-13C-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sialylation, the enzymatic addition of sialic acid to glycoproteins and glycolipids, is a critical post-translational modification that plays a pivotal role in a myriad of biological processes, including cell-cell recognition, immune responses, and signaling events.[1] Aberrant sialylation is a hallmark of various diseases, including cancer and inflammatory disorders, making the quantification of sialylation rates a key area of research in disease diagnostics and therapeutic development.

Metabolic labeling with stable isotope-labeled precursors offers a powerful approach to dynamically trace and quantify the flux through specific metabolic pathways. N-Acetyl-D-mannosamine (ManNAc) is a key precursor in the biosynthesis of sialic acids. By introducing N-Acetyl-D-mannosamine-13C-1 (¹³C-ManNAc) to cells or organisms, the heavy isotope is incorporated into newly synthesized sialic acids, allowing for their differentiation from the pre-existing, unlabeled pool. Subsequent analysis by mass spectrometry enables the precise quantification of the rate of sialic acid incorporation, providing a direct measure of the sialylation rate.

These application notes provide detailed protocols for quantifying sialylation rates using ¹³C-ManNAc, from cell culture and metabolic labeling to sample preparation and mass spectrometry analysis.

Signaling Pathway: Sialic Acid Biosynthesis

The following diagram illustrates the metabolic pathway from the precursor N-Acetyl-D-mannosamine (ManNAc) to the activated sialic acid donor, CMP-N-acetylneuraminic acid (CMP-Neu5Ac), which is then transferred to glycoconjugates in the Golgi apparatus.

References

Application of N-Acetyl-D-mannosamine-¹³C-1 in GNE Myopathy Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE myopathy, an autosomal recessive disorder, is characterized by progressive muscle weakness and atrophy.[1][2] The disease is caused by mutations in the GNE gene, which encodes the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE), a key regulator in the biosynthesis of sialic acid (N-acetylneuraminic acid, Neu5Ac).[1][2] This enzymatic deficiency leads to reduced sialylation of glycoproteins in muscle tissue, which is believed to be a primary driver of the disease's pathophysiology.[1][2][3] N-acetyl-D-mannosamine (ManNAc) is a precursor in the sialic acid biosynthesis pathway and is under investigation as a therapeutic agent to bypass the defective GNE enzyme and restore sialic acid levels.[3][4] The use of isotopically labeled N-Acetyl-D-mannosamine-¹³C-1 (¹³C-ManNAc) offers a powerful tool for researchers to trace the metabolic fate of administered ManNAc, quantify the efficiency of its conversion to sialic acid, and assess the overall flux of the sialic acid biosynthesis pathway in the context of GNE myopathy.

Application Notes

The primary application of N-Acetyl-D-mannosamine-¹³C-1 in GNE myopathy research is as a stable isotope tracer in metabolic studies. By introducing a ¹³C label at the first carbon position, researchers can distinguish exogenously administered ManNAc and its downstream metabolites from the endogenous unlabeled pools. This allows for precise tracking and quantification of the metabolic pathway.

Key applications include:

-

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: ¹³C-ManNAc can be used to accurately determine the absorption, distribution, metabolism, and excretion (ADME) of ManNAc. By measuring the levels of ¹³C-ManNAc and its labeled metabolite, ¹³C-Neu5Ac, in plasma, tissues, and urine over time, researchers can build robust PK/PD models.

-

Metabolic Flux Analysis: A key question in GNE myopathy is the extent to which supplemental ManNAc can restore sialic acid production. Tracer studies with ¹³C-ManNAc allow for the direct measurement of the rate of conversion of ManNAc to Neu5Ac, providing a quantitative measure of the metabolic flux through the salvage pathway. This is crucial for determining optimal dosing regimens for ManNAc therapy.

-

Target Engagement and Efficacy Biomarker: The incorporation of the ¹³C label into sialylated glycoproteins in muscle tissue can serve as a direct biomarker of target engagement and therapeutic efficacy. By quantifying the amount of ¹³C-sialic acid in muscle biopsies, researchers can confirm that the administered ManNAc is reaching the target tissue and being utilized for sialylation.

-

Investigating Disease Pathophysiology: ¹³C-ManNAc can be used in preclinical models of GNE myopathy (e.g., cell cultures or animal models) to investigate how different GNE mutations affect the kinetics of sialic acid biosynthesis. This can provide valuable insights into the genotype-phenotype correlations observed in patients.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on ManNAc and sialic acid levels in GNE myopathy. While these studies did not specifically use ¹³C-ManNAc, the data provides a crucial context for designing and interpreting tracer studies.

Table 1: Pharmacokinetic Parameters of Oral ManNAc in GNE Myopathy Patients

| Parameter | Value | Reference |

| Time to Maximum Concentration (Tmax) of ManNAc | 2 - 2.5 hours | [1] |

| Half-life (t1/2) of ManNAc | ~2.4 hours | [3] |

| Time to Maximum Concentration (Tmax) of Neu5Ac | 8 - 11 hours | [1][3] |

| Apparent Clearance (CL/F) of ManNAc | 631 L/h | [1] |

| Apparent Volume of Distribution (V/F) of ManNAc | 506 L | [1] |

Table 2: Sialic Acid Levels in GNE Myopathy Patients and Controls

| Analyte | GNE Myopathy Patients | Healthy Controls | Percent Difference | Reference |

| Mean Serum Free Sialic Acid (μg/mL) | 0.166 | 0.203 | -18% | [5][6] |

| Mean Muscle Free Sialic Acid (μg/μmol Creatinine) | 0.046 - 0.075 | Not specified | -72% to -85% | [5][6] |

Experimental Protocols

The following are detailed protocols for conducting a hypothetical tracer study using ¹³C-ManNAc in a GNE myopathy mouse model and for the subsequent analysis of labeled sialic acid.

Protocol 1: In Vivo ¹³C-ManNAc Tracer Study in a GNE Myopathy Mouse Model

Objective: To determine the in vivo conversion of ¹³C-ManNAc to ¹³C-Neu5Ac and its incorporation into muscle glycoproteins in a GNE myopathy mouse model.

Materials:

-

GNE myopathy mouse model (e.g., GneM712T/M712T) and wild-type control mice.

-

N-Acetyl-D-mannosamine-¹³C-1 (¹³C-ManNAc) solution (sterile, for oral gavage).

-

Blood collection supplies (e.g., heparinized capillary tubes).

-

Tissue harvesting tools.

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system.

Procedure:

-

Animal Acclimation: Acclimate mice to the experimental conditions for at least one week.

-

Fasting: Fast mice overnight (approximately 12 hours) before the administration of ¹³C-ManNAc to ensure consistent absorption.

-

¹³C-ManNAc Administration: Administer a single oral gavage of ¹³C-ManNAc solution at a predetermined dose (e.g., 1 g/kg body weight).

-

Blood Sampling: Collect blood samples via the tail vein at multiple time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).

-

Tissue Harvest: At the final time point (e.g., 24 hours), euthanize the mice and harvest tissues of interest, particularly skeletal muscle (e.g., gastrocnemius, tibialis anterior) and liver.

-

Sample Processing:

-

Plasma: Centrifuge blood samples to separate plasma.

-

Tissues: Flash-freeze tissue samples in liquid nitrogen and store at -80°C until analysis.

-

-

Analysis: Analyze plasma and tissue homogenates for ¹³C-ManNAc and ¹³C-Neu5Ac concentrations using LC-MS/MS (see Protocol 2).

Protocol 2: LC-MS/MS Analysis of ¹³C-Labeled Sialic Acid

Objective: To quantify the concentration of ¹³C-ManNAc and ¹³C-Neu5Ac in biological samples.

Materials:

-

Plasma and tissue homogenate samples from the in vivo study.

-

Internal standards (e.g., ¹³C₆-ManNAc, ¹³C₉-Neu5Ac).

-

Perchloric acid for protein precipitation.

-

Solid-phase extraction (SPE) cartridges for sample cleanup.

-

LC-MS/MS system with a suitable column (e.g., HILIC).

Procedure:

-

Sample Preparation:

-

Thaw samples on ice.

-

To 100 µL of plasma or tissue homogenate, add 10 µL of internal standard solution.

-

Precipitate proteins by adding 200 µL of ice-cold perchloric acid.

-

Vortex and centrifuge to pellet the precipitated protein.

-

Collect the supernatant.

-

-

Sample Cleanup (Optional but Recommended):

-

Pass the supernatant through an SPE cartridge to remove interfering substances.

-

Elute the analytes of interest.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Use a gradient elution program to separate ¹³C-ManNAc and ¹³C-Neu5Ac.

-

Detect and quantify the analytes using multiple reaction monitoring (MRM) mode. The mass transitions will be specific for the ¹³C-labeled compounds.

-

-

Data Analysis:

-

Construct calibration curves using standards of known concentrations.

-

Calculate the concentrations of ¹³C-ManNAc and ¹³C-Neu5Ac in the samples based on the peak area ratios relative to the internal standards.

-

Visualizations

Signaling Pathway

Caption: Sialic acid biosynthesis pathway and the role of ¹³C-ManNAc.

Experimental Workflow

Caption: Workflow for a ¹³C-ManNAc tracer study in a mouse model.

Logical Relationship

Caption: Using ¹³C-ManNAc to evaluate ManNAc therapy for GNE myopathy.

References

- 1. Population Pharmacokinetic Model of N-acetylmannosamine (ManNAc) and N-acetylneuraminic acid (Neu5Ac) in Subjects with GNE Myopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety, pharmacokinetics and sialic acid production after oral administration of N-acetylmannosamine (ManNAc) to subjects with GNE myopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Safety, pharmacokinetics and sialic acid production after oral administration of N-acetylmannosamine (ManNAc) to subjects with GNE myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ManNAc for GNE Myopathy · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 5. Substantial deficiency of free sialic acid in muscles of patients with GNE myopathy and in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substantial deficiency of free sialic acid in muscles of patients with GNE myopathy and in a mouse model | PLOS One [journals.plos.org]

Application Notes and Protocols: N-Acetyl-D-mannosamine-13C-1 in Glycobiology and Glycoengineering

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-D-mannosamine (ManNAc) is a pivotal precursor in the biosynthesis of sialic acids, which are terminal monosaccharides on many cell surface and secreted glycans. These sialic acids play crucial roles in a myriad of biological processes, including cell-cell recognition, signaling, and immune responses. The isotopically labeled analogue, N-Acetyl-D-mannosamine-13C-1 (¹³C-ManNAc), provides a powerful tool for researchers to trace the metabolic fate of ManNAc into sialic acid-containing glycoconjugates. This allows for detailed studies in glycobiology and the burgeoning field of glycoengineering, where the modification of cell surface glycans is harnessed for therapeutic and research purposes.

These application notes provide an overview of the use of ¹³C-ManNAc in metabolic labeling, quantitative analysis of sialylation, and as a tool to probe cellular signaling pathways. Detailed protocols for cell culture-based experiments and subsequent analysis are also provided.

Principle of Application

When cells are cultured in the presence of ¹³C-ManNAc, it is taken up and enters the sialic acid biosynthetic pathway. The ¹³C label is incorporated into the resulting sialic acid residues, which are then transferred to glycoproteins and glycolipids. The presence of the stable isotope allows for the differentiation and quantification of newly synthesized sialoglycans from the pre-existing, unlabeled population. This enables precise measurement of metabolic flux and the impact of various stimuli on sialylation.

Key Applications

-

Metabolic Labeling and Flux Analysis: Tracing the incorporation of ¹³C into sialic acids to quantify the rate of sialic acid biosynthesis and turnover.

-

Glycoengineering: Introducing a stable isotope label into cell surface glycans to study their dynamics and interactions.

-

Drug Development: Assessing the impact of therapeutic agents on sialylation pathways in various disease models.

-

Cell Signaling Studies: Investigating the role of sialylation in modulating cell signaling pathways, such as those involving receptor tyrosine kinases and integrins.

Data Presentation

The following tables summarize quantitative data from representative studies utilizing ManNAc and its analogs to modulate and quantify cellular sialylation. While specific data for the ¹³C-1 isotope is limited in the public domain, these tables provide expected ranges and outcomes based on studies with closely related compounds.

Table 1: Dose-Dependent Effects of ManNAc Analogs on Cell Surface Sialylation

| Cell Line | ManNAc Analog | Concentration (µM) | Incubation Time (hours) | Change in Sialylation | Analytical Method |

| Jurkat | Peracetylated 2-acetylamino-2-deoxy-3-O-methyl-d-mannose | 0 - 500 | 72 | Dose-dependent decrease up to 80% | Flow Cytometry, Enzyme-linked lectin assay |

| HEK-293 (GNE-knockout) | ManNAc | 100 - 2000 | Not specified | Dose-dependent restoration of sialylation | Immunoblot, HPLC |

Table 2: Quantification of Sialic Acid Restoration in GNE-Deficient HEK-293 Cells with ManNAc Supplementation [1]

| ManNAc Concentration (mM) | Relative Polysialylation Signal (normalized to WT) | Free Cellular Neu5Ac (normalized to WT) | Membrane-Bound Neu5Ac (normalized to WT) |

| 0 | ~0.1 | ~0.3 | ~0.3 |

| 0.1 | ~0.1 | ~0.3 | ~0.5 |

| 0.3 | ~0.2 | ~0.4 | ~0.3 |

| 0.6 | ~0.3 | ~0.5 | ~0.5 |

| 1.0 | ~0.5 | ~0.5 | ~1.0 |

| 2.0 | ~0.9 | ~0.7 | ~1.9 |

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with N-Acetyl-D-mannosamine-¹³C-1

This protocol outlines the general procedure for labeling cell surface sialoglycans in cultured mammalian cells using ¹³C-ManNAc.

Materials:

-

N-Acetyl-D-mannosamine-¹³C-1 (¹³C-ManNAc)

-

Mammalian cell line of interest (e.g., HEK293, Jurkat, CHO)

-

Complete cell culture medium appropriate for the cell line

-

Phosphate-buffered saline (PBS)

-

Cell scraper (for adherent cells)

-

Centrifuge

-

Microcentrifuge tubes

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will ensure they are in the logarithmic growth phase and do not reach confluency during the labeling period.

-

Preparation of Labeling Medium: Prepare a stock solution of ¹³C-ManNAc in sterile PBS or culture medium. The final concentration for labeling will need to be optimized for each cell line and experimental goal, but a starting range of 20-100 µM is recommended. Add the appropriate volume of the ¹³C-ManNAc stock solution to the complete culture medium.

-

Metabolic Labeling:

-

For adherent cells, remove the existing culture medium and wash the cells once with sterile PBS. Add the prepared labeling medium to the cells.

-

For suspension cells, centrifuge the cells to pellet, remove the supernatant, and resuspend the cells in the prepared labeling medium.

-

-

Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for a period of 24 to 72 hours. The optimal incubation time should be determined empirically and will depend on the cell type and the turnover rate of the sialoglycans of interest.

-

Cell Harvesting:

-

Adherent cells: Wash the cells twice with ice-cold PBS. Lyse the cells directly on the plate with an appropriate lysis buffer for downstream analysis (e.g., RIPA buffer for western blotting, or a specific lysis buffer for mass spectrometry). Alternatively, detach the cells using a cell scraper in ice-cold PBS, pellet by centrifugation, and then lyse.

-

Suspension cells: Transfer the cell suspension to a centrifuge tube, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C). Wash the cell pellet twice with ice-cold PBS. Lyse the cell pellet with an appropriate lysis buffer.

-

-

Sample Storage: Store the cell lysates at -80°C until further analysis.

Protocol 2: Analysis of ¹³C-Sialic Acid Incorporation by Mass Spectrometry

This protocol provides a general workflow for the analysis of ¹³C-labeled glycoproteins from metabolically labeled cells.

Materials:

-

Cell lysate from Protocol 1

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

PNGase F

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-